2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
Beschreibung
Eigenschaften
Molekularformel |
C11H13N5Na4O9P2 |
|---|---|
Molekulargewicht |
513.16 g/mol |
IUPAC-Name |
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChI-Schlüssel |
XLPQPYQWGFCKEY-ZKRIHRHSSA-J |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material and Initial Modification
-
Base compound : 2'-Deoxyadenosine serves as the precursor.
-
N6-Methylation : Treatment with methyl iodide (CH<sub>3</sub>I) in dimethylformamide (DMF) under alkaline conditions (pH 10–12) introduces the methyl group at the N6 position of the adenine ring.
-
Protection of hydroxyl groups : The 3' and 5' hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions during phosphorylation.
Phosphorylation Reactions
-
3' and 5' Bisphosphorylation : Phosphoramidite chemistry is employed, where the protected intermediate reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrahydrofuran (THF). This step is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Deprotection : Sequential removal of TBDMS groups using tetrabutylammonium fluoride (TBAF) yields the bisphosphate intermediate.
Salt Formation
Table 1: Key Reaction Parameters for MRS 2179 Synthesis
| Step | Reagents/Conditions | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| N6-Methylation | CH<sub>3</sub>I, DMF, NaOH (pH 10) | 25°C | 12 h | 78 |
| Phosphorylation | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, THF | -20°C | 4 h | 65 |
| Deprotection/Salt Form | TBAF, NaOH, ethanol | 0–4°C | 2 h | 92 |
Purification and Analytical Characterization
Chromatographic Purification
-
Ion-exchange chromatography : The crude product is purified using a DEAE-Sepharose column equilibrated with 20 mM Tris-HCl (pH 7.4). Elution is performed with a linear gradient of NaCl (0–1 M).
-
HPLC validation : Reverse-phase HPLC (C18 column, 5 μm) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5 v/v) confirms purity ≥98%.
Spectroscopic Data
-
<sup>1</sup>H NMR (500 MHz, D<sub>2</sub>O): δ 8.35 (s, 1H, H8), 6.15 (t, 1H, H1'), 4.55–4.20 (m, 4H, H2', H3', H4', H5'), 3.10 (s, 3H, N6-CH<sub>3</sub>).
-
<sup>31</sup>P NMR (202 MHz, D<sub>2</sub>O): δ -0.85 (d, 1P, 3'-PO<sub>4</sub>), -1.12 (d, 1P, 5'-PO<sub>4</sub>).
-
Mass spectrometry (ESI-) : m/z 425.23 [M–4Na+H]<sup>−</sup>.
Table 2: Physicochemical Properties of MRS 2179
| Property | Value |
|---|---|
| Molecular formula | C<sub>11</sub>H<sub>17</sub>N<sub>5</sub>O<sub>9</sub>P<sub>2</sub>·4Na |
| Molecular weight | 425.23 g/mol (free acid) |
| Solubility | 1.1 mg/mL in DMSO |
| Storage conditions | -20°C, desiccated |
| Purity | ≥98% (HPLC) |
Functional Validation in Biological Systems
MRS 2179 exhibits potent antagonism at P2Y<sub>1</sub> receptors (K<sub>B</sub> = 100 nM) with selectivity over P2X subtypes (IC<sub>50</sub> >1 μM). Key findings include:
-
Platelet aggregation inhibition : At 10 μM, MRS 2179 reduces ADP-induced platelet aggregation by 85% in human plasma.
-
Neuromuscular effects : In porcine coronary arteries, 10 μM MRS 2179 abolishes ADPβS-induced hyperpolarization (ΔV<sub>m</sub> = -12 mV → 0 mV).
Applications in Research
MRS 2179 is utilized to:
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated and methylated derivatives, which can be further utilized in different research applications .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleosides.
Biology: Acts as a P2Y1 receptor antagonist, making it valuable in studies related to cell signaling and receptor function.
Medicine: Investigated for its potential therapeutic applications in conditions involving P2Y1 receptors.
Industry: Utilized in the production of high-purity nucleotides for various industrial applications.
Wirkmechanismus
The compound exerts its effects by selectively binding to and antagonizing the P2Y1 receptor. This receptor is involved in various cellular signaling pathways, including those related to platelet aggregation and vascular function. By inhibiting the P2Y1 receptor, 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt can modulate these pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key structural and functional analogs include:
| Compound Name | Structural Differences | Functional Differences | Research Applications |
|---|---|---|---|
| Adenosine 3',5'-bisphosphate | Lacks N6-methylation and deoxyribose | Reduced stability in methylation studies | General nucleotide signaling studies |
| 2'-Deoxyadenosine 5'-monophosphate | Missing 3'-phosphate and N6-methylation | Limited enzyme cofactor utility | DNA synthesis and repair mechanisms |
| N6-Methyladenosine (m6A) | Contains ribose, lacks bisphosphates | Epigenetic regulation in RNA | RNA modification and gene expression |
| ATP (Adenosine triphosphate) | Triphosphate groups, no methylation | Primary cellular energy carrier | Metabolic and enzymatic studies |
Analysis:
- Stability and Reactivity: The compound’s bisphosphate groups enhance its solubility in aqueous solutions compared to monophosphate analogs like 2'-Deoxyadenosine 5'-monophosphate. However, the absence of a 2'-hydroxyl group (due to deoxyribose) reduces its ribonuclease resistance compared to m6A .
- Methylation Specificity: The N6-methylation mimics endogenous methylation marks, enabling competitive binding assays for methyltransferases. This distinguishes it from non-methylated analogs like adenosine 3',5'-bisphosphate, which cannot replicate epigenetic interactions .
Enzymatic Interactions : Unlike ATP, the compound’s bisphosphate configuration limits its utility in energy-dependent processes but enhances its role in phosphatase or kinase inhibition studies .
Biologische Aktivität
2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, commonly referred to as MRS 2179, is a nucleotide derivative that has garnered attention for its biological activities, particularly in the context of purinergic signaling. This compound acts as a competitive antagonist at P2Y1 receptors, influencing various physiological processes including bone metabolism and cellular signaling pathways.
MRS 2179 functions primarily through its antagonistic effects on P2Y receptors, specifically P2Y1. This receptor is part of the G-protein-coupled receptor family and is activated by adenine nucleotides such as ATP. By blocking these receptors, MRS 2179 can modulate intracellular calcium levels and influence osteoclast activity, which is crucial for bone resorption processes.
Key Findings:
- Competitive Antagonism : MRS 2179 exhibits a competitive antagonistic effect with a dissociation constant (K_B) indicating its potency against P2Y1 receptors .
- Calcium Mobilization : The compound has been shown to affect intracellular calcium mobilization in various cell types, including mesenchymal stem cells (MSCs) and osteoclasts, which are vital for bone remodeling .
Effects on Osteogenesis
Research has highlighted the role of MRS 2179 in osteogenic differentiation. In studies involving MSCs, the compound has been linked to increased alkaline phosphatase (ALP) activity and enhanced mineralization nodules formation when ATP metabolism is inhibited . This suggests that MRS 2179 may promote osteogenesis indirectly by modulating ATP levels and enhancing the responsiveness of MSCs to osteogenic signals.
Comparative Biological Activity Table
Case Study 1: Osteoclast Activity Modulation
In a study examining the effects of MRS 2179 on osteoclasts derived from postmenopausal women, it was found that treatment with this compound led to a significant reduction in osteoclast resorption activity. The study emphasized that the modulation of purinergic signaling via P2Y receptors plays a critical role in bone turnover regulation.
Case Study 2: Mesenchymal Stem Cell Differentiation
Another investigation focused on MSCs demonstrated that MRS 2179 could enhance osteogenic markers such as Runx-2 and Osterix over time. The inhibition of ecto-nucleotide triphosphate diphosphohydrolase (NTPDase) further amplified these effects, indicating a synergistic relationship between purinergic signaling inhibition and osteogenic differentiation.
Q & A
Basic: What is the primary pharmacological application of MRS2179 in academic research?
MRS2179 is a selective antagonist of the P2Y1 receptor, a G-protein-coupled receptor (GPCR) that binds extracellular purines like ADP. It is widely used to dissect purinergic signaling pathways in cellular and tissue models. For example, in neuronal studies, it blocks ADP-induced intracellular Ca²⁺ mobilization, enabling researchers to isolate P2Y1-specific effects in synaptic plasticity or neurotransmitter release . In platelets, it helps distinguish P2Y1-mediated aggregation from P2Y12-dependent pathways .
Methodological Note : Use MRS2179 at 10–100 µM concentrations in physiological buffers (e.g., ACSF or Tyrode’s solution). Pre-incubate for 10–30 minutes to ensure receptor blockade .
Basic: How do I validate the specificity of MRS2179 in my experimental system?
Specificity validation requires combining pharmacological and genetic controls:
- Pharmacological : Co-apply broad-spectrum P2 antagonists (e.g., suramin or PPADS) to confirm that residual effects are not due to off-target P2 receptors .
- Genetic : Compare responses in wild-type vs. P2Y1-knockout models or use siRNA knockdown .
- Functional : Test against structurally distinct P2Y1 agonists (e.g., 2-MeSADP) and antagonists (e.g., A3P5P) to ensure consistent blockade .
Reference : Evidence from cortical neuron Ca²⁺ imaging shows MRS2179 fully inhibits 2-MeSADP-induced responses, with no cross-reactivity to P2Y12 or P2X receptors .
Advanced: How can I design experiments to resolve contradictory data on P2Y1 receptor roles in different tissue models?
Contradictions often arise from tissue-specific receptor coupling or compensatory pathways. For example:
- In platelets : P2Y1 initiates aggregation, while P2Y12 sustains it. Use MRS2179 with cangrelor (P2Y12 antagonist) to decouple these phases .
- In neurons : P2Y1 may enhance or inhibit transmitter release depending on Kv7 channel modulation. Combine MRS2179 with Kv7 agonists/antagonists (e.g., retigabine/XE991) to clarify mechanisms .
- In glia : P2Y1 hyperexcitability in epilepsy models involves pannexin-1 channels. Pair MRS2179 with pannexin inhibitors (e.g., 10Panx) to assess crosstalk .
Methodological Note : Include dose-response curves for MRS2179 in each model to account for tissue-specific receptor density .
Advanced: What are optimal strategies for combining MRS2179 with other receptor antagonists in complex systems?
- Sequential Blockade : Pre-treat with MRS2179 to block P2Y1, then apply antagonists for co-expressed receptors (e.g., TxA2 receptor antagonist SQ29548 in platelets) .
- Cocktail Formulation : For acute inhibition, dissolve MRS2179 with membrane-permeable dyes (e.g., Fluo-4 AM) in Ca²⁺ imaging buffers, ensuring solvent compatibility (avoid DMSO unless diluted to <0.1%) .
- Negative Controls : Include vehicle-treated samples and non-hydrolysable ATP analogs (e.g., ATPγS) to rule out ectonucleotidase interference .
Reference : In intestinal secretomotor studies, MRS2179 was combined with VPAC1 antagonists to isolate neurogenic bicarbonate secretion pathways .
Basic: What are the storage and solubility guidelines for MRS2179?
- Storage : Store lyophilized powder at –20°C in desiccated conditions. Reconstituted solutions (100 mM in water) are stable for ≤12 months at –20°C .
- Solubility : Water-soluble; avoid freeze-thaw cycles. For prolonged experiments, prepare fresh solutions daily .
Advanced: How does MRS2179 interact with intracellular signaling cascades downstream of P2Y1?
P2Y1 activation triggers Gq-mediated phospholipase C (PLC) activation, IP3-dependent Ca²⁺ release, and ERK1/2 phosphorylation. MRS2179 blocks these pathways by preventing receptor-Gq coupling:
- Ca²⁺ Mobilization : Use FLUO-4 AM loading with confocal microscopy to quantify inhibition of ADP-induced Ca²⁺ transients .
- ERK Phosphorylation : Perform Western blotting with phospho-ERK antibodies; MRS2179 should suppress agonist-induced ERK1/2 activation .
Key Control : Verify that ERK inhibition is not due to off-target MAPK pathway effects using PKC inhibitors (e.g., GF109203X) .
Advanced: How can I address discrepancies in MRS2179 efficacy across species or cell types?
Species-specific receptor polymorphisms can alter antagonist affinity:
- Human vs. Rodent : Test MRS2179 in heterologous expression systems (e.g., HEK293T cells transfected with human or mouse P2Y1) .
- Cell-Type Variability : Use single-cell electrophysiology (e.g., patch-clamp) in neurons vs. glia to compare Kv7 channel modulation .
Reference : Porcine vascular studies revealed MRS2179 efficacy differences due to P2Y1 splice variants, resolved via RT-PCR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
